molecular formula C17H22N2O4 B4408318 ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate

ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate

Cat. No. B4408318
M. Wt: 318.4 g/mol
InChI Key: GMLYQCOZGFARFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate, also known as AEBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. AEBP is a piperazine derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects.

Mechanism of Action

Ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate works by targeting specific proteins in the body, specifically the heat shock protein 90 (HSP90) and the phosphatidylinositol 3-kinase (PI3K) pathway. HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including those that are involved in cancer cell growth and proliferation. This compound binds to HSP90 and disrupts its function, leading to the degradation of these cancer-promoting proteins. The PI3K pathway is also involved in cancer cell growth and proliferation, and this compound has been found to inhibit this pathway as well.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant properties and can protect cells from oxidative damage. This compound has also been found to have neuroprotective properties and can protect neurons from damage and death.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate in lab experiments is its specificity for certain proteins and pathways, which allows for targeted research. This compound has also been found to have low toxicity and is well tolerated in animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate. One area of interest is its potential as a cancer treatment, specifically in combination with other cancer drugs. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in medical research.

Scientific Research Applications

Ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate has been found to have potential applications in medical research, specifically in the field of cancer treatment. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in the body.

properties

IUPAC Name

ethyl 4-(3-prop-2-enoxybenzoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-3-12-23-15-7-5-6-14(13-15)16(20)18-8-10-19(11-9-18)17(21)22-4-2/h3,5-7,13H,1,4,8-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLYQCOZGFARFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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